molecular formula C21H18O3 B1675333 LT175

LT175

Katalognummer: B1675333
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: TZTPJJNNACUQQR-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LT175 ist ein dualer Ligand für den Peroxisomen-Proliferator-aktivierten Rezeptor Alpha (PPARα) und den Peroxisomen-Proliferator-aktivierten Rezeptor Gamma (PPARγ). Es ist ein oral aktiver partieller Agonist für PPARγ mit signifikanten Insulin-sensibilisierenden Wirkungen und reduzierten adipogenen Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Herstellung eines Biphenyl-Derivats, gefolgt von einer Veresterung und anschließender Hydrolyse, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies würde die Verwendung von Hochleistungsreaktoren, Durchflussanlagen und strengen Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Sicherheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LT175 involves the preparation of a biphenyl derivative, followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LT175 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Katalysatoren .

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Research indicates that LT175 has several beneficial effects on metabolic health:

  • Insulin Sensitization : this compound significantly improves insulin sensitivity in animal models of diet-induced obesity. It reduces plasma glucose, triglycerides, and non-esterified fatty acids while increasing levels of adiponectin and fibroblast growth factor 21 .
  • Weight Management : Unlike traditional thiazolidinediones, this compound does not promote weight gain. In studies, administration of this compound resulted in decreased body weight and reduced adipocyte size compared to controls treated with rosiglitazone .

In Vitro Studies

In vitro experiments have demonstrated that this compound activates PPARγ target genes involved in lipid metabolism without promoting adipogenesis. For example:

  • Gene Activation : this compound was shown to differentially activate genes such as Glut4 and Adipoq, which are critical for glucose uptake and fat storage respectively. This selective activation leads to improved metabolic outcomes without the detrimental effects on fat accumulation seen with other PPARγ agonists .

In Vivo Studies

In vivo studies using C57Bl/6J mice fed a high-fat diet revealed significant metabolic improvements:

ParameterControl (Rosiglitazone)This compound
Body Weight (g)IncreasedDecreased
Adipocyte Size (μm)LargerSmaller
Plasma Glucose (mg/dL)ElevatedReduced
Triglycerides (mg/dL)ElevatedReduced
Adiponectin Levels (μg/mL)LowerHigher

These findings highlight this compound's potential as a safer alternative for managing conditions like type 2 diabetes and metabolic syndrome .

Case Studies

Several studies have explored this compound's applications in clinical settings:

  • Study on Insulin Sensitivity : A study involving mice demonstrated that this compound administration improved glucose tolerance significantly compared to standard treatments. The results suggested that this compound could be an effective therapeutic agent for enhancing insulin sensitivity without the side effects associated with existing drugs .
  • Long-term Effects on Metabolism : Another longitudinal study assessed the long-term effects of this compound on body composition and metabolic parameters in obese mice. The results indicated sustained improvements in metabolic health markers over extended periods, reinforcing its potential as a chronic treatment option for metabolic disorders.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

LT175 is a novel compound that acts as a dual ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. This compound has garnered attention due to its potential therapeutic applications in managing metabolic disorders, particularly Type 2 diabetes and dyslipidemia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for future drug development.

Interaction with PPARs

This compound selectively binds to PPARα and PPARγ, which are critical transcription factors involved in lipid and glucose metabolism. The compound interacts with a unique hydrophobic region known as the "diphenyl pocket" in the PPARγ ligand-binding domain. This interaction influences the recruitment of coregulators essential for modulating gene expression related to adipogenesis and glucose homeostasis .

Insulin Sensitization

Research indicates that this compound significantly enhances insulin sensitivity. In animal models, it has been shown to lower plasma glucose levels, reduce triglycerides, and increase circulating adiponectin—a hormone linked to improved insulin sensitivity . These effects suggest that this compound could be a valuable therapeutic agent for treating insulin resistance.

In Vivo Studies

In a study involving C57Bl/6J male mice fed a high-fat diet, this compound was administered at a dosage of 100 mg/kg/day. The results demonstrated:

  • Weight Reduction : this compound treatment led to decreased body weight and reduced white adipose tissue mass.
  • Improved Glucose Tolerance : Oral glucose tolerance tests indicated enhanced glucose homeostasis.
  • Reduced Adipocyte Size : Magnetic resonance imaging showed smaller adipocyte sizes compared to controls treated with rosiglitazone .

In Vitro Studies

In vitro assays have confirmed the agonistic activity of this compound towards PPARγ. The compound was tested using a GAL4-PPAR transactivation assay, revealing its ability to activate specific target genes involved in fatty acid metabolism while exhibiting less adipogenic activity than traditional PPARγ agonists like rosiglitazone .

Comparative Analysis Table

ParameterThis compoundRosiglitazone
Insulin SensitivityHighModerate
Weight GainMinimalSignificant
Adipocyte SizeReducedIncreased
Plasma TriglyceridesDecreasedIncreased
Target Gene ActivationSelectiveBroad

Case Study 1: Efficacy in Obesity Models

A study published in 2014 highlighted the efficacy of this compound in diet-induced obesity models. Mice treated with this compound exhibited significant reductions in body weight and fat mass compared to those treated with standard PPAR agonists. These findings underscore the potential of this compound as a safer alternative for managing obesity-related metabolic disorders .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound. It was found that this compound preferentially recruits specific coregulators such as cyclic-AMP response element-binding protein-binding protein (CBP) and nuclear corepressor 1 (NCoR1), which play vital roles in mediating the effects of PPARγ on metabolic regulation .

Eigenschaften

IUPAC Name

(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPJJNNACUQQR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LT175
Reactant of Route 2
Reactant of Route 2
LT175
Reactant of Route 3
Reactant of Route 3
LT175
Reactant of Route 4
Reactant of Route 4
LT175
Reactant of Route 5
Reactant of Route 5
LT175
Reactant of Route 6
Reactant of Route 6
LT175

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.